2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

NNMT inhibition SDH inhibition kinase profiling

This 2-ethoxynicotinamide-pyrazole-furan hybrid is a structurally distinct, uncharacterized compound cataloged in commercial screening libraries but lacking any published biological data. Its unique scaffold may probe new target-ligand interactions in phenotypic screens. However, all potency, selectivity, and ADME data must be generated independently. The uncommon 2-ethoxy substitution could offer distinct SAR insights if compared with methoxy or unsubstituted analogs. Procurement is only recommended for discovery screening where structural novelty is paramount.

Molecular Formula C17H18N4O3
Molecular Weight 326.356
CAS No. 2034512-12-2
Cat. No. B2982194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide
CAS2034512-12-2
Molecular FormulaC17H18N4O3
Molecular Weight326.356
Structural Identifiers
SMILESCCOC1=C(C=CC=N1)C(=O)NCCN2C=C(C=N2)C3=CC=CO3
InChIInChI=1S/C17H18N4O3/c1-2-23-17-14(5-3-7-19-17)16(22)18-8-9-21-12-13(11-20-21)15-6-4-10-24-15/h3-7,10-12H,2,8-9H2,1H3,(H,18,22)
InChIKeyXGJQRLZZIWZHSN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide (CAS 2034512-12-2) – Baseline Characterization for Procurement Decisions


2-Ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide is a synthetic heterocyclic small molecule that embeds a 2-ethoxynicotinamide core linked via an ethyl spacer to a 4-(furan-2-yl)-1H-pyrazole motif. The compound is cataloged in several commercial screening libraries, but a comprehensive search of PubMed, PubChem, ChEMBL, BindingDB, and major patent databases (conducted April 2026) returned no primary research articles, no authoritative database entries, and no patent disclosures that report experimentally measured biological activity, physicochemical properties, or selectivity data for this exact structure. Consequently, any differential claims must be regarded as unvalidated until primary data become available.

Why Generic Substitution Fails for 2-Ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide


Within the pyrazole‑nicotinamide chemical class, even minor structural variations – such as the position of the ethoxy group on the pyridine ring, the nature of the heteroaryl substituent on the pyrazole, or the length of the alkyl linker – can drastically alter target engagement, potency, and physicochemical properties. Published structure–activity relationship (SAR) campaigns on related nicotinamide‑pyrazole hybrids demonstrate that seemingly conservative modifications (e.g., replacement of furan‑2‑yl with thiophen‑2‑yl or introduction of a trifluoromethyl group) can shift the primary biological target from succinate dehydrogenase (SDH) to nicotinamide N‑methyltransferase (NNMT) or kinase families, and can change IC₅₀ values by orders of magnitude [1][2]. Therefore, without compound‑specific experimental data for CAS 2034512‑12‑2, it is scientifically unsound to assume that any close analog can serve as a functional substitute. Procurement decisions must be based on direct evidence for this exact structure, which is currently absent from the public domain.

Quantitative Differentiation Evidence for 2-Ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide


Absence of Experimental Bioactivity Data Prevents Direct Comparator Ranking

A systematic search of PubMed, ChEMBL, BindingDB, and Google Patents (April 2026) yielded zero primary publications or patent examples that report a measured IC₅₀, Kᵢ, EC₅₀, or any other quantitative bioactivity parameter for CAS 2034512‑12‑2. By contrast, structurally related nicotinamide‑pyrazole hybrids have published Kᵢ values ranging from 10 nM to >10 µM against NNMT and IC₅₀ values from 0.5 µM to >50 µM against SDH [1][2]. The target compound cannot be placed on any potency scale relative to these analogs because its own activity has not been determined.

NNMT inhibition SDH inhibition kinase profiling

No Selectivity or Off‑Target Profiling Data Available

Selectivity profiling (e.g., panel screening against kinases, GPCRs, or CYP450 isoforms) has not been reported for CAS 2034512‑12‑2. Published nicotinamide‑pyrazole congeners have demonstrated divergent selectivity fingerprints; for instance, certain 5‑(furan‑2‑yl)‑pyrazole analogs preferentially inhibit α‑synuclein aggregation with minimal kinase cross‑reactivity, whereas 4‑(furan‑2‑yl)‑pyrazole isomers show broader kinase engagement [1]. Without analogous profiling data for the target compound, its selectivity relative to these comparators is unknown.

selectivity off‑target kinase panel

Physicochemical and ADME Properties Are Uncharacterized

Experimentally determined solubility, logP, logD, plasma protein binding, microsomal stability, and permeability (e.g., PAMPA or Caco‑2) have not been disclosed for CAS 2034512‑12‑2. By contrast, many nicotinamide‑pyrazole screening compounds have publicly available ADME data that guide formulation and assay design [1]. The absence of these parameters introduces uncertainty in solubilization, dosing, and interpretation of cellular assay results.

ADME solubility permeability

Recommended Application Scenarios for 2-Ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide


Exploratory Library Enrichment for Novel Chemotype Screening

Given its completely uncharacterized biological profile, this compound may serve as a diversity element in phenotypic or target‑based high‑throughput screening libraries where structural novelty is the primary selection criterion. Its furan‑pyrazole‑nicotinamide scaffold is distinct from most well‑characterized NNMT, SDH, or kinase inhibitor chemotypes, and it could potentially identify new target‑ligand interactions in unbiased screens. However, users must be prepared to independently validate any hits that emerge and to generate all primary potency, selectivity, and ADME data de novo.

Medicinal Chemistry SAR Campaigns Focused on the 2‑Ethoxynicotinamide Pharmacophore

The 2‑ethoxy substituent on the nicotinamide ring is relatively uncommon in published SAR studies, which have predominantly explored 6‑substituted or unsubstituted nicotinamide variants. Incorporating this compound into an SAR matrix could reveal the contribution of the 2‑ethoxy group to target binding, metabolic stability, or solubility, provided that appropriate comparator compounds (e.g., the 2‑methoxy, 2‑H, or 6‑ethoxy analogs) are included in the same assay cascade.

Computational Modeling and In‑Silico Prediction Studies

The compound’s well‑defined, rigid heterocyclic core makes it amenable to docking, molecular dynamics, and pharmacophore modeling studies aimed at predicting its putative targets (e.g., NNMT, SDH, or cytochrome P450 enzymes). Such in‑silico work can generate testable hypotheses that justify subsequent experimental characterization. Researchers may use tools such as SwissTargetPrediction or SEA to forecast target profiles, but these predictions should be explicitly labeled as computational and not misinterpreted as experimental evidence.

Chemical Probe Development (Only After Primary Data Generation)

Should future studies reveal potent and selective activity against a therapeutically relevant target (e.g., NNMT in metabolic disease or SDH in antifungal applications), this compound could serve as a starting point for chemical probe optimization. The modular synthetic route – involving sequential assembly of the pyrazole, furan, and nicotinamide fragments – would facilitate rapid analog synthesis for SAR exploration. However, this scenario is contingent on the generation of primary bioactivity data that are currently absent.

Quote Request

Request a Quote for 2-ethoxy-N-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)nicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.